

An In-depth Technical Guide to Wortmannin (formerly SC-2001)

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Compound of Interest

Compound Name: SC-2001

Cat. No.: B15614373

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Wortmannin, a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Initially identified by the product code **SC-2001**, Wortmannin is a fungal metabolite that has become an invaluable tool in cell biology and cancer research. This document details its chemical structure, physicochemical properties, and its profound effects on critical cellular signaling pathways, primarily the PI3K/Akt/mTOR axis. Detailed methodologies for key experimental assays are provided, alongside visual representations of its mechanism of action to facilitate a deeper understanding for research and drug development applications.

Chemical Identity and Structure

Wortmannin is a steroid metabolite isolated from the fungi *Penicillium funiculosum* and *Talaromyces wortmannii*.^{[1][2]} It is a covalent inhibitor of PI3Ks, making it a powerful tool for studying the roles of these enzymes in cellular processes.^[1]

Identifier	Value
IUPAC Name	(1S,6bR,9aS,11R,11bR)-1-(Methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][3]benzopyran-11-yl acetate[1]
SMILES String	<chem>CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--C3=C1[C@]4(--INVALID-LINK--COC)C)C</chem>
CAS Number	19545-26-7[1]
Chemical Formula	C ₂₃ H ₂₄ O ₈ [1]
Molecular Weight	428.43 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of Wortmannin is presented below, offering crucial information for its handling, storage, and use in experimental settings.

Property	Value
Melting Point	238-242 °C[1]
Solubility	Soluble in DMSO (up to 86 mg/mL), DMF, and ethanol (approximately 0.15 mg/mL).[3]
Stability	Wortmannin has a short half-life of about 10 minutes in tissue culture.[1] Stock solutions in DMSO are stable for up to 2 months when stored at -20°C.
Appearance	White to off-white solid.

Biological Activity and Mechanism of Action

Wortmannin is a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) with an in vitro IC₅₀ of approximately 5 nM.[1] It covalently binds to the catalytic subunit of PI3K, leading

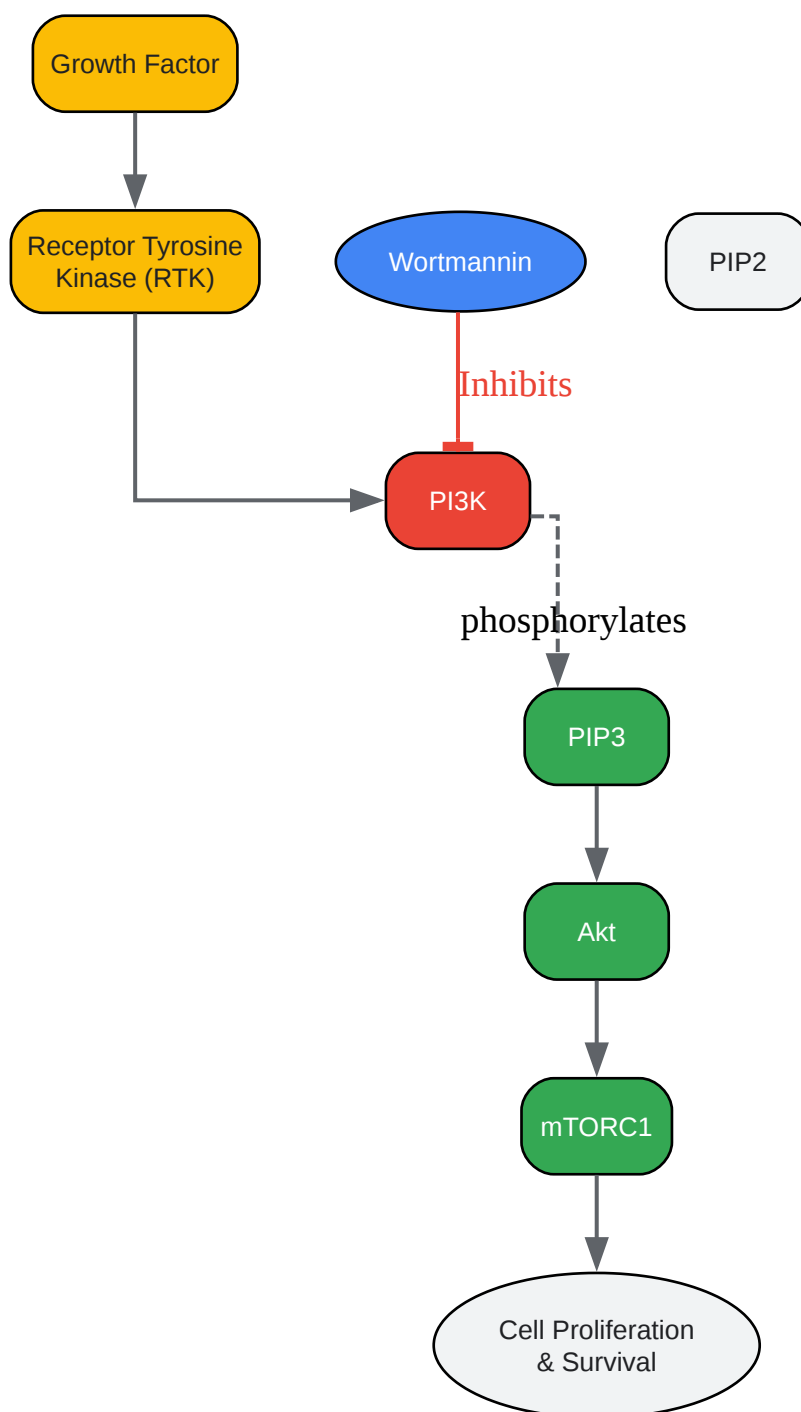
to its inactivation.^[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. By inhibiting PI3K, Wortmannin effectively blocks the downstream signaling cascade.

At higher concentrations, Wortmannin can also inhibit other kinases, including:

- mTOR^[1]
- DNA-PKcs^[1]
- Myosin light chain kinase (MLCK)^[1]
- Mitogen-activated protein kinase (MAPK)^[1]
- Polo-like kinases (PLKs)^[1]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer and other diseases. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth.



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PI3K/Akt/mTOR signaling pathway and Wortmannin's inhibitory action.

Experimental Protocols

The following are generalized protocols for key experiments involving Wortmannin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro PI3K Inhibition Assay

This assay measures the ability of Wortmannin to inhibit the kinase activity of PI3K.

Methodology:

- **Reaction Setup:** In a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT), purified PI3K enzyme is incubated with a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂).
- **Inhibitor Addition:** Add varying concentrations of Wortmannin (typically in the nanomolar range) to the reaction mixture and pre-incubate with the enzyme.
- **Kinase Reaction:** Initiate the reaction by adding ATP (often radiolabeled [γ -³²P]ATP).
- **Reaction Termination:** Stop the reaction after a defined period by adding an acidic solution.
- **Product Detection:** The product, PIP₃, can be detected and quantified using various methods, such as thin-layer chromatography (for radiolabeled ATP) or ELISA-based assays. [\[4\]](#)

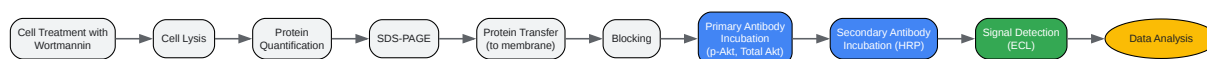
Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the downstream effects of PI3K inhibition by Wortmannin by measuring the phosphorylation status of Akt.

Methodology:

- **Cell Culture and Treatment:** Culture cells of interest to a suitable confluency. Treat the cells with desired concentrations of Wortmannin for a specific duration. A vehicle control (e.g., DMSO) should be included.
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST).
 - Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt.
 - Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]



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A generalized workflow for Western blot analysis.

Applications in Research

Wortmannin's potent and specific inhibition of PI3K has made it an indispensable tool for:

- **Elucidating the PI3K/Akt/mTOR signaling pathway:** By observing the cellular effects of Wortmannin treatment, researchers can dissect the roles of this pathway in various biological processes.[3]

- **Cancer Research:** The PI3K pathway is frequently hyperactivated in cancer. Wortmannin is used to study the effects of PI3K inhibition on cancer cell proliferation, survival, and metastasis.[6]
- **Drug Development:** Although Wortmannin itself has limitations for clinical use due to its instability, it serves as a crucial lead compound and a benchmark for the development of more stable and selective PI3K inhibitors.[1]
- **Cell Biology:** Investigating processes such as cell cycle regulation, apoptosis, and autophagy.

Conclusion

Wortmannin remains a cornerstone tool for researchers investigating the multifaceted roles of the PI3K/Akt/mTOR signaling pathway. Its well-characterized chemical properties and potent biological activity provide a robust platform for probing fundamental cellular processes and exploring novel therapeutic strategies for a range of diseases, most notably cancer. This guide provides a foundational understanding of Wortmannin to aid in the design and execution of future research endeavors.

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